molecular formula C17H21N3O2S2 B12202624 N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12202624
M. Wt: 363.5 g/mol
InChI Key: VUGXNIVMPUBXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and an acetamide group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling Step: The final step involves coupling the thiazolidinone intermediate with the acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
  • N-methylacetamide
  • N-phenylacetamide

Uniqueness

N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is unique due to its combination of a thiazolidinone core and an acetamide group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[4-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H21N3O2S2/c1-11(2)8-9-20-16(22)15(24-17(20)23)10-18-13-4-6-14(7-5-13)19-12(3)21/h4-7,10-11,22H,8-9H2,1-3H3,(H,19,21)

InChI Key

VUGXNIVMPUBXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.